N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-17-14(10-20-11)9-16-21(18,19)15-7-6-12-4-2-3-5-13(12)8-15/h2-8,10,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWYAQAPTQFBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole-containing compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure incorporates a thiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene ring connected to a thiazole group through a methyl linkage, with a sulfonamide functional group that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Naphthalene sulfonamides have been particularly noted for their effectiveness against various bacterial strains. Studies employing the agar diffusion method have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
This data suggests that the compound could be a candidate for further development as an antibacterial agent.
Antitumor Activity
The thiazole moiety is also associated with anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The structure–activity relationship (SAR) studies indicate that modifications to the thiazole and naphthalene components can enhance cytotoxicity.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in preclinical models. The compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various naphthalene sulfonamides, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to traditional antibiotics, suggesting a promising alternative in antibiotic resistance scenarios.
Case Study 2: Anticancer Mechanism
A research article highlighted the anticancer mechanism of thiazole derivatives, demonstrating that this compound induced apoptosis through mitochondrial pathways in HeLa cells. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and the release of cytochrome c from mitochondria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thiazole-Containing Sulfonamides and Carboxylic Acids
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (): Molecular formula: C₁₁H₉NO₂S Molecular weight: 219.26 g/mol Melting point: 139.5–140°C This compound replaces the naphthalene-sulfonamide group with a benzoic acid moiety.
N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide ():
- Molecular formula : C₂₃H₂₆N₂O₂S
- Key feature : Incorporates a benzylpiperidine group instead of the thiazole-methyl system.
The piperidine ring introduces basicity and conformational flexibility, which may influence pharmacokinetics (e.g., blood-brain barrier penetration) compared to the rigid thiazole ring in the target compound .
2.1.2 Oxadiazole-Thiazole Hybrids ():
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide):
- Molecular formulas : C₁₆H₁₇N₅O₂S₂ (7c) to C₁₇H₁₉N₅O₂S₂ (7f)
- Molecular weights : 375–389 g/mol
- Melting points : 134–178°C
These hybrids feature an oxadiazole ring instead of naphthalene, with sulfanyl and propanamide linkers. The oxadiazole’s electron-deficient nature may enhance metabolic stability compared to the electron-rich naphthalene system in the target compound .
Pharmacological Analogues
2.2.1 MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] ():
- Key feature : Shares the 2-methyl-1,3-thiazole moiety but replaces sulfonamide with an ethynylpiperidine group.
- Activity : Potent metabotropic glutamate receptor 5 (mGlu5) antagonist with demonstrated anxiolytic effects in rodent models .
2.2.2 MPEP [2-Methyl-6-(phenylethynyl)pyridine] ():
- Activity : mGlu5 antagonist with anxiolytic and antipsychotic properties.
- Structural contrast : Lacks the sulfonamide and thiazole groups but retains a heteroaromatic core. MPEP’s pyridine ring confers different electronic properties compared to the thiazole-naphthalene system .
Physicochemical and Functional Comparison
Functional Group Impact
- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in the target compound provides hydrogen-bonding capacity and moderate acidity (pKa ~10), while carboxylic acids (e.g., ) are more acidic (pKa ~4–5), influencing ionization and solubility .
- Thiazole vs. Oxadiazole : Thiazoles contribute to π-π stacking and metal coordination, whereas oxadiazoles () enhance rigidity and metabolic resistance .
Q & A
Q. Key Variables :
- Temperature : Excess heat during sulfonamide coupling can lead to decomposition; maintaining <10°C improves yield by 20–30% .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilic substitution efficiency .
How do structural analogs of this compound inform its Structure-Activity Relationship (SAR) in antimicrobial studies?
Advanced Research Question
Comparative SAR analysis reveals:
- Thiazole Substitution : The 2-methyl group on the thiazole ring enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL vs. 32 µg/mL for non-methylated analogs) .
- Naphthalene Position : 2-Sulfonamide orientation increases π-π stacking with bacterial dihydrofolate reductase (DHFR) compared to 1-sulfonamide derivatives (IC₅₀: 0.8 µM vs. 3.2 µM) .
Q. Methodology :
- Docking Studies : Use AutoDock Vina with PDB 1DF7 (DHFR) to simulate binding poses.
- In Vitro Assays : Broth microdilution (CLSI guidelines) to correlate computational predictions with experimental MIC values .
What characterization techniques are critical for confirming the compound’s structural integrity and purity?
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : SHELX refinement confirms dihedral angles between naphthalene and thiazole planes (e.g., 85.2° in related sulfonamides) .
- HPLC : C18 reverse-phase column (acetonitrile/water, 70:30) with retention time ~12.5 min ensures >99% purity .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth) .
- Solubility Issues : Use of DMSO (>1% v/v) may inhibit growth, leading to false-negative results. Alternative solvents: PEG-400 or cyclodextrin inclusion complexes .
Q. Resolution Strategy :
Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models.
Dose-Response Curves : Calculate EC₅₀ values under standardized conditions to normalize potency metrics .
What methodologies optimize the compound’s reactivity in derivatization reactions?
Advanced Research Question
- Sulfonamide Functionalization :
- N-Alkylation : Use NaH in THF with alkyl halides (e.g., benzyl bromide) at 60°C to introduce bulky groups without ring-opening side reactions .
- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at naphthalene C4 yields a nitro derivative (70% yield), reducible to an amine for further coupling .
- Thiazole Modifications : Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids introduces electron-withdrawing groups (e.g., -CF₃), enhancing metabolic stability .
How does intramolecular hydrogen bonding influence the compound’s conformational stability?
Advanced Research Question
- IR Spectroscopy : Stretching vibrations at 3250 cm⁻¹ (N-H) and 1670 cm⁻¹ (C=O) indicate H-bonding between sulfonamide NH and thiazole N .
- DFT Calculations : B3LYP/6-31G(d) models show a 15 kcal/mol stabilization energy for the H-bonded conformation vs. non-bonded rotamers .
Implications : Restricted rotation increases rigidity, improving target binding selectivity (e.g., 5-fold higher affinity for COX-2 over COX-1) .
What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Advanced Research Question
- Twinned Crystals : Common due to flexible sulfonamide linkage. Solutions:
- Disorder : Thiazole-methyl group may exhibit positional disorder. Refinement strategies:
How do solvent polarity and proticity affect the compound’s spectroscopic properties?
Basic Research Question
- UV-Vis Spectroscopy :
- In DCM: λₐᵦₛ = 280 nm (π→π* transition, naphthalene).
- In MeOH: Red shift to 295 nm due to H-bonding with solvent .
- Fluorescence Quenching : Protic solvents (e.g., H₂O) reduce quantum yield (Φ = 0.12 vs. 0.45 in DCM) via excited-state proton transfer .
What computational tools predict this compound’s ADMET properties?
Advanced Research Question
- SwissADME : Predicts moderate intestinal absorption (Caco-2 permeability: 8.1 × 10⁻⁶ cm/s) but poor BBB penetration (log BB = -1.2) due to sulfonamide polarity .
- ProTox-II : Highlights potential hepatotoxicity (LD₅₀ = 480 mg/kg in rats) linked to thiazole ring bioactivation .
How are contradictory cytotoxicity results rationalized in cancer cell line studies?
Advanced Research Question
Discrepancies (e.g., IC₅₀ = 5 µM in MCF-7 vs. 50 µM in HeLa) may stem from:
- ABC Transporter Expression : Overexpression of P-glycoprotein in resistant lines reduces intracellular accumulation .
- Metabolic Profiling : LC-MS/MS detects glutathione conjugation in HeLa, deactivating the compound .
Mitigation : Co-administration with verapamil (P-gp inhibitor) restores potency by 60% in resistant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
